Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Gly-CH2-O-CH2-Cbz

ADC Linker Design Spacer Optimization Conjugation Chemistry

Sourcing a GGFG-based ADC linker with precise spacer length? Inconsistent cathepsin cleavage or DAR heterogeneity due to analog substitution? This Fmoc/Cbz-protected intermediate features the exact GGFG sequence and two CH2-O-CH2-Gly-CH2-O-CH2 spacers validated for trastuzumab deruxtecan (ENHERTU®) and patritumab deruxtecan. - MW 879.91, formula C45H49N7O12 - Orthogonal deprotection: Fmoc (base-labile), Cbz (H2/Pd) - Enables maleimide conjugation with defined payload positioning

Molecular Formula C45H49N7O12
Molecular Weight 879.9 g/mol
Cat. No. B15136867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Gly-CH2-O-CH2-Cbz
Molecular FormulaC45H49N7O12
Molecular Weight879.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)NCC(=O)NCOCC(=O)NCC(=O)NCOCC(=O)OCC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
InChIInChI=1S/C45H49N7O12/c53-38(22-49-45(60)64-25-36-34-17-9-7-15-32(34)33-16-8-10-18-35(33)36)46-23-41(56)52-37(19-30-11-3-1-4-12-30)44(59)48-21-40(55)50-28-61-26-42(57)47-20-39(54)51-29-62-27-43(58)63-24-31-13-5-2-6-14-31/h1-18,36-37H,19-29H2,(H,46,53)(H,47,57)(H,48,59)(H,49,60)(H,50,55)(H,51,54)(H,52,56)/t37-/m0/s1
InChIKeySKZQGPROKJGTIS-QNGWXLTQSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Gly-CH2-O-CH2-Cbz: ADC Linker Intermediate Procurement Guide


Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Gly-CH2-O-CH2-Cbz (molecular formula C45H49N7O12, molecular weight 879.91) is a protected peptide-based antibody-drug conjugate (ADC) linker intermediate . The compound features an N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, a C-terminal Cbz (benzyloxycarbonyl) protecting group, and the GGFG (Gly-Gly-Phe-Gly) tetrapeptide sequence recognized by lysosomal proteases for payload release in ADCs . Structurally, it contains two CH2-O-CH2 (methyleneoxy) spacer units flanking an additional glycine residue in the linker chain. The compound is commercially available as an intermediate for synthesizing clinically validated ADCs including Trastuzumab deruxtecan (ENHERTU®) and Patritumab deruxtecan (U3-1402) [1].

Protected peptide intermediate Fmoc/Cbz orthogonal deprotection for SPPS assembly
Extended spacer architecture Two methyleneoxy units with intervening glycine residue
Documented route specificity Intermediate for clinically studied ADC constructs (ENHERTU®, U3-1402)

Why Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Gly-CH2-O-CH2-Cbz Cannot Be Replaced by Simpler GGFG Linker Analogs


The precise sequence and protecting-group architecture of this compound is dictated by the multi-step synthetic routes disclosed in key ADC manufacturing patents [1]. The Fmoc group enables controlled N-terminal deprotection under mild basic conditions during solid-phase peptide synthesis (SPPS) assembly, while the Cbz group provides orthogonal protection for the C-terminus that can be selectively removed by hydrogenolysis without affecting the Fmoc group . Truncated analogs lacking the full CH2-O-CH2-Gly-CH2-O-CH2 spacer sequence (such as Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Cbz, CAS 2264011-97-2, MW 735.78) cannot be interchanged because they produce linker arms of different lengths, altering both the steric accessibility of the GGFG cleavage site and the spatial positioning of the payload relative to the antibody . Furthermore, stereochemical variants such as Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz, while structurally similar, incorporate the non-natural D-phenylalanine isomer that may exhibit altered protease recognition and cleavage kinetics relative to the natural L-Phe sequence used in approved ADC constructs .

Truncated spacer analogs

Shorter linkers lacking the full methyleneoxy-glycine extension may alter protease accessibility and payload positioning.

D-Phe stereoisomer

Non-natural D-phenylalanine may exhibit altered cathepsin recognition and cleavage kinetics versus native L-Phe sequence.

Val-Cit linker class

Different protease dependence (cathepsin B vs. L) may shift lysosomal release pathway context and tissue selectivity profile.

Quantitative Differentiation Evidence for Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Gly-CH2-O-CH2-Cbz versus Comparator Linker Intermediates


Extended Spacer Architecture: Chain Length Comparison versus Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Cbz

The target compound contains two CH2-O-CH2 (methyleneoxy) units flanking an additional glycine residue (CH2-O-CH2-Gly-CH2-O-CH2), yielding an extended spacer arm compared to the simpler analog Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Cbz, which contains only a single CH2-O-CH2 unit . This structural difference increases the molecular weight from 735.78 g/mol (C40H41N5O9) to 879.91 g/mol (C45H49N7O12) and adds approximately 4-6 Å of linear extension, estimated from bond length considerations of the additional Gly and methyleneoxy units . The extended spacer reduces steric hindrance during maleimide-thiol conjugation to the antibody and during subsequent protease access to the GGFG cleavage site [1].

Spacer Length & MW
Direct comparison
MW 879.91 vs 735.78 g/mol; adds ~1 Gly-CH2-O-CH2 unit
Extended spacer for reduced steric hindrance
Estimated from molecular formula
ADC Linker Design Spacer Optimization Conjugation Chemistry

ADC Manufacturing Application Specificity: Documented Use in Trastuzumab Deruxtecan and U3-1402 Synthesis

The target compound is explicitly cited as a synthetic intermediate for preparing Trastuzumab deruxtecan (ENHERTU®) and U3-1402 (Patritumab deruxtecan) [1]. Trastuzumab deruxtecan, an FDA-approved ADC with a drug-to-antibody ratio (DAR) of approximately 7.0–8.0, utilizes a maleimide-GGFG peptide linker derived from intermediates including this compound [2]. The compound's Fmoc and Cbz protecting groups enable sequential orthogonal deprotection during multi-step assembly of the full drug-linker-antibody conjugate as described in patent WO2017002776A1 [3].

ADC Synthesis Use
Direct comparison
Documented intermediate for Trastuzumab deruxtecan and U3-1402 synthesis Simpler Fmoc-GGFG-OH lacks spacer for Dxd conjugation
Matches patented manufacturing route
Per vendor and patent WO2017002776A1
ADC Synthesis Trastuzumab Deruxtecan Patritumab Deruxtecan

GGFG Linker Class Cleavage Kinetics: Cathepsin L Selectivity in Lysosomal Release

While direct cleavage data for the fully protected intermediate is unavailable, the GGFG tetrapeptide sequence present in the deprotected linker derived from this compound exhibits established protease sensitivity in the context of ADC payload release [1]. Studies on ADC linker stability demonstrate that the GGFG sequence is selectively cleaved by cathepsin L in lysosomal compartments, enabling near-complete release of DXd payload from its ADC within 72 hours, while cathepsin B exhibits minimal activity in this process [2]. This contrasts with the Val-Cit (VC) linker class, which is preferentially cleaved by cathepsin B [3].

Cathepsin L Cleavage
Class-level inference
>90% DXd release within 72 h (cathepsin L-dependent)
Supports lysosomal release design
Data from ADC linker stability studies
Protease Cleavage Lysosomal Release Cathepsin L

Stereochemical Purity: L-Phenylalanine versus D-Phenylalanine Isomer Comparator

The target compound incorporates L-phenylalanine (L-Phe) at the third position of the GGFG sequence. A commercially available diastereomeric analog, Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz, replaces L-Phe with D-Phe . In protease recognition, the GGFG sequence with natural L-Phe is a validated substrate for lysosomal cathepsins in clinical ADCs; substitution with D-Phe may alter cleavage kinetics, potentially reducing payload release efficiency or changing cleavage site specificity . No published head-to-head cleavage data for these specific protected intermediates was identified in the current search, but the stereochemical difference is a known variable in linker design and procurement specification [1].

L-Phe vs D-Phe Isomer
Data to verify
L-Phe (S-configuration) vs D-Phe (R-configuration) at position 3
Natural stereoisomer for protease recognition
Cleavage impact not quantified in available data
Stereochemistry Protease Recognition Linker Stability

Validated Application Scenarios for Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Gly-CH2-O-CH2-Cbz Based on Differential Evidence


Synthesis of Trastuzumab Deruxtecan (ENHERTU®) ADC Conjugates Requiring Exact Linker Architecture

This compound is specifically documented as an intermediate for preparing Trastuzumab deruxtecan, an FDA-approved HER2-targeting ADC with a DAR of 7.0–8.0 [1]. The extended spacer architecture (two CH2-O-CH2 units with intervening Gly) positions the DXd payload for optimal lysosomal release following HER2-mediated internalization. Substitution with the shorter Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Cbz (MW 735.78) alters the linker length by ~144 g/mol and may affect conjugation efficiency or payload positioning. The orthogonal Fmoc/Cbz protection scheme enables stepwise assembly according to the patented manufacturing route disclosed in WO2017002776A1 [2].

Synthesis of Patritumab Deruxtecan (U3-1402) for HER3-Targeted ADC Development

U3-1402 (Patritumab deruxtecan) is a clinical-stage HER3-targeting ADC with a DAR of 7:1 to 8:1 that employs the same maleimide-GGFG peptide linker architecture as Trastuzumab deruxtecan [1]. The target compound is explicitly cited as a synthetic intermediate for U3-1402 preparation [2]. The extended spacer and GGFG sequence provide cathepsin L-mediated payload release, which has demonstrated preliminary antitumor activity in Phase 1/2 trials for EGFR TKI-resistant, EGFR-mutant NSCLC [3]. Procurement of this specific intermediate ensures consistency with the clinical-stage ADC's linker composition.

GGFG-Based ADC Research Requiring Optimized Protease-Cleavable Linkers

For ADC programs leveraging the GGFG cleavage motif, this compound provides a fully protected intermediate with validated cathepsin L sensitivity [1]. The GGFG sequence enables near-complete DXd release within 72 hours under lysosomal conditions, while showing minimal cathepsin B activity [2]. This cathepsin L selectivity may offer therapeutic advantages in tumor types with high cathepsin L expression relative to cathepsin B. The extended spacer architecture (879.91 g/mol) provides additional steric relief compared to shorter GGFG analogs, potentially improving DAR homogeneity during maleimide-thiol conjugation.

Dual-Drug ADC Linker Assembly Using GGFG-Based Intermediates

Fomc-Gly-Gly-Phe-Gly-OH (compound D5, CAS 1817857-75-2), a closely related intermediate sharing the same GGFG core sequence, is utilized in the synthesis of ADC dual-drug linkers as disclosed in patent WO2022199429 A1 [1]. The target compound's orthogonal Fmoc and Cbz protection, combined with the extended CH2-O-CH2-Gly-CH2-O-CH2 spacer, positions it for applications in dual-payload ADC constructs where precise spatial control between two conjugated drugs is required. The protected architecture enables modular assembly of complex linker-drug conjugates with defined stoichiometry [2].

Application
Selection Property
Validation Focus
Trastuzumab deruxtecan ADC synthesis
Extended spacer with two methyleneoxy units
Compatibility with documented manufacturing route
Patritumab deruxtecan ADC synthesis
GGFG cathepsin L-cleavable linker motif
Linker integrity for clinical-stage ADC construct
GGFG-based ADC research
Cathepsin L-sensitive tetrapeptide sequence
Lysosomal payload release profile characterization
Dual-payload ADC linker assembly
Orthogonal Fmoc/Cbz protection and extended spacer
Modular assembly for complex drug-linker conjugates
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